molecular formula C7H4BrN3O2 B1291802 4-Bromo-6-nitro-1H-indazole CAS No. 885518-54-7

4-Bromo-6-nitro-1H-indazole

Cat. No.: B1291802
CAS No.: 885518-54-7
M. Wt: 242.03 g/mol
InChI Key: MFKKWYOQLIACFO-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-1H-indazole is a heterocyclic compound that features a bromine atom at the fourth position and a nitro group at the sixth position on the indazole ring.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The interaction between this compound and lipoxygenase is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in vascular smooth muscle relaxation and other physiological processes . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The impact of this compound on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to lipoxygenase results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . The molecular interactions of this compound also include the modulation of signaling pathways, such as those involving nitric oxide and other reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and modulation of gene expression, which can lead to changes in cellular metabolism and redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of this compound, and careful dosage optimization is required to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of this compound can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific subcellular compartments is influenced by post-translational modifications and interactions with targeting signals . The localization of this compound to the mitochondria, for example, can enhance its effects on mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then subjected to cyclization to form 4-Bromo-1H-indazole .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Major Products:

Comparison with Similar Compounds

    4-Bromo-1H-indazole: Lacks the nitro group and has different biological activities.

    6-Nitro-1H-indazole: Lacks the bromine atom and may exhibit different reactivity and biological properties.

Uniqueness: 4-Bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-bromo-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKWYOQLIACFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646143
Record name 4-Bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-54-7
Record name 4-Bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-nitro-1H-indazole
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